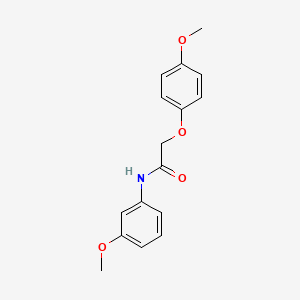

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis Approach : The synthesis of compounds similar to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often involves the use of primary compounds like 3-fluoro-4-cyanophenol. These processes typically yield novel compounds with distinct structural properties (Yang Man-li, 2008).

Molecular Structure Analysis

- Structural Characterization : Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray diffraction are commonly employed to determine the molecular structure of acetamide derivatives. These techniques provide detailed insights into the spatial arrangement of atoms within the molecule (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

- Reaction Mechanisms : Acetamide derivatives can be formed through chemoselective processes, often involving reactions with specific precursors under controlled conditions. These reactions yield compounds with unique chemical properties and potential biological activities (Deepali B Magadum & G. Yadav, 2018).

Physical Properties Analysis

- Crystallization and Stability : Compounds like 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often crystallize in specific crystal systems, with defined unit cell dimensions. Their stability can be assessed through crystallographic and spectroscopic analysis (G. Sharma et al., 2018).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The chemical stability and reactivity of acetamide derivatives are influenced by their molecular structure. DFT (Density Functional Theory) studies can be used to predict the chemical behavior, including reactivity and potential biological activity (Akhileshwari Prabhuswamy et al., 2021).

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

A study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, a process critical in the synthesis of antimalarial drugs. They utilized immobilized lipase for the acetylation, showing the potential for synthesizing similar compounds, including 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in a more environmentally friendly manner due to the use of biocatalysts (Magadum & Yadav, 2018).

Photoreactions in Drug Stability Studies

Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, a compound structurally related to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in different solvents. Their findings on how light exposure affects drug stability could inform stability studies of related compounds, ensuring safer pharmaceutical formulations (Watanabe et al., 2015).

Potential Anticancer, Anti-Inflammatory, and Analgesic Activities

Research by Rani et al. (2014) on 2-(substituted phenoxy)acetamide derivatives revealed that these compounds exhibit promising anticancer, anti-inflammatory, and analgesic activities. This suggests that 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide could potentially be developed into therapeutic agents with similar properties (Rani et al., 2014).

Novel Compound Synthesis for Enhanced Biological Activity

Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, indicating the versatility of this chemical framework in generating new compounds with potentially enhanced biological activities (Yang Man-li, 2008).

Radioligands for Peripheral Benzodiazepine Receptor

Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors, illustrating the utility of the 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide structure in developing diagnostic tools for neurological research (Zhang et al., 2003).

properties

IUPAC Name |

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-2-12-5-3-4-6-15(12)20-11-16(19)18-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZYZGYWBUKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)